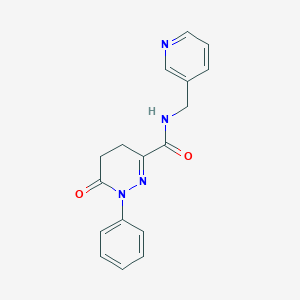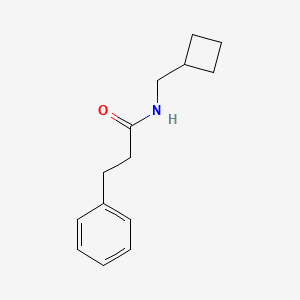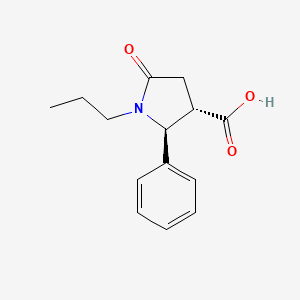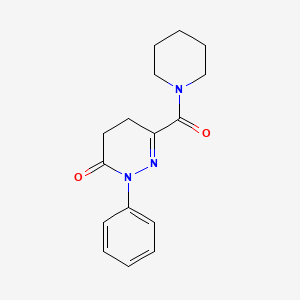
6-oxo-1-phenyl-N-(pyridin-3-ylmethyl)-4,5-dihydropyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-oxo-1-phenyl-N-(pyridin-3-ylmethyl)-4,5-dihydropyridazine-3-carboxamide is a compound that belongs to the pyridazine family. It is a heterocyclic organic compound with a molecular formula of C19H17N5O2. The compound has been widely studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 6-oxo-1-phenyl-N-(pyridin-3-ylmethyl)-4,5-dihydropyridazine-3-carboxamide is not fully understood. However, it has been suggested that the compound may exert its anti-tumor and anti-inflammatory effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. It has also been shown to have a protective effect on the cardiovascular system by reducing blood pressure and improving endothelial function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 6-oxo-1-phenyl-N-(pyridin-3-ylmethyl)-4,5-dihydropyridazine-3-carboxamide is its potential use as a therapeutic agent for the treatment of various diseases. However, there are also limitations to its use in lab experiments. The compound is not stable in acidic or basic conditions, and it may also have low solubility in water. These limitations may affect the accuracy and reproducibility of lab experiments.
Orientations Futures
There are several future directions for the study of 6-oxo-1-phenyl-N-(pyridin-3-ylmethyl)-4,5-dihydropyridazine-3-carboxamide. One direction is to further investigate its potential use as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. Another direction is to study its mechanism of action in more detail, as well as its potential interactions with other drugs. Additionally, future studies may focus on improving the stability and solubility of the compound to enhance its potential use in lab experiments.
Méthodes De Synthèse
The synthesis of 6-oxo-1-phenyl-N-(pyridin-3-ylmethyl)-4,5-dihydropyridazine-3-carboxamide involves the reaction of 3-aminomethylpyridine with ethyl acetoacetate in the presence of acetic anhydride. The resulting product is then reacted with phenylhydrazine to form the final compound. The synthesis of this compound has been reported in several scientific journals.
Applications De Recherche Scientifique
6-oxo-1-phenyl-N-(pyridin-3-ylmethyl)-4,5-dihydropyridazine-3-carboxamide has been studied for its potential applications in scientific research. The compound has been shown to have anti-tumor, anti-inflammatory, and anti-oxidant activities. It has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.
Propriétés
IUPAC Name |
6-oxo-1-phenyl-N-(pyridin-3-ylmethyl)-4,5-dihydropyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-16-9-8-15(20-21(16)14-6-2-1-3-7-14)17(23)19-12-13-5-4-10-18-11-13/h1-7,10-11H,8-9,12H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOWBVAXFLCLOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(N=C1C(=O)NCC2=CN=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methylphenyl)-2-[4-[4-(2-oxopyrrolidin-1-yl)phenyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7645978.png)

![N-[4-[4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carbonyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7645993.png)
![1-[[(1R)-1-(3-chlorophenyl)ethyl]carbamoyl]cyclobutane-1-carboxylic acid](/img/structure/B7646010.png)
![1-[1-[(4-Chlorophenyl)methyl]piperidin-4-yl]-3-[2-(1-methylpyrazol-4-yl)ethyl]urea](/img/structure/B7646027.png)
![N-(6-imidazol-1-ylpyridin-3-yl)-3-[(2S)-oxolan-2-yl]propanamide](/img/structure/B7646040.png)
![N-[(3S)-1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-3-yl]methanesulfonamide](/img/structure/B7646046.png)

![6,7-Dimethyl-4-[[1-(4-methylphenyl)tetrazol-5-yl]sulfanylmethyl]chromen-2-one](/img/structure/B7646050.png)
![N-(1,4-dioxaspiro[4.5]decan-8-yl)azocane-1-carboxamide](/img/structure/B7646060.png)
![3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B7646067.png)


![N-[(1S)-1-(1-benzofuran-2-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7646093.png)